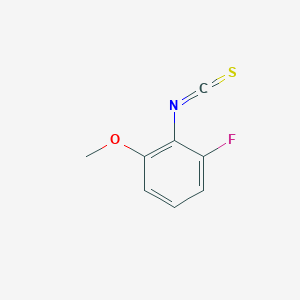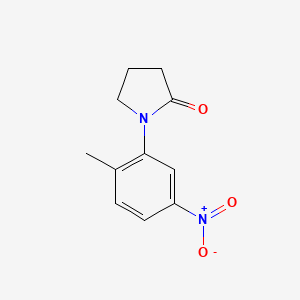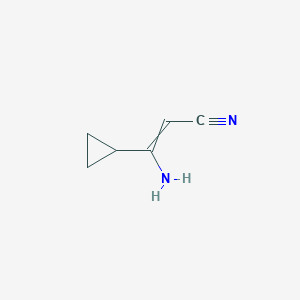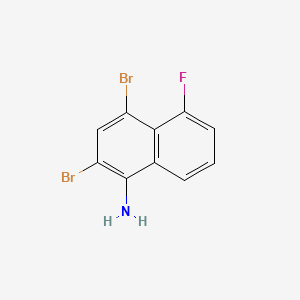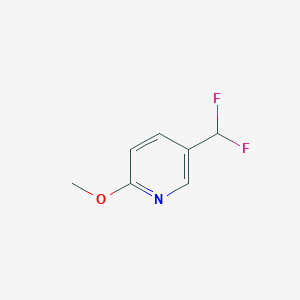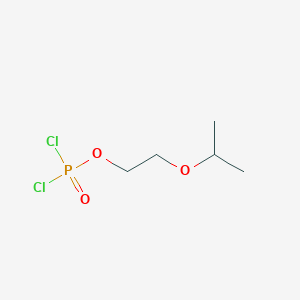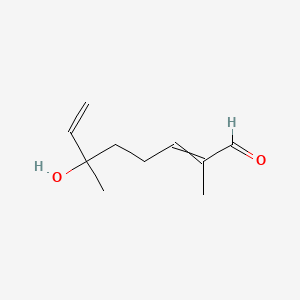
Linalool-8-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linalool-8-aldehyde is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries this compound, specifically, is an oxygenated derivative of linalool, which means it has an aldehyde group added to the eighth carbon of the linalool molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Linalool-8-aldehyde can be synthesized through various chemical reactions. One common method involves the oxidation of linalool using specific oxidizing agents. For instance, the addition of an aldehyde group at the eighth carbon of linalool can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as flash chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Linalool-8-aldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Linalool-8-aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance and flavor industries due to its unique scent profile.
Wirkmechanismus
Linalool-8-aldehyde can be compared with other oxygenated derivatives of linalool, such as:
8-Hydroxylinalool: This compound has a hydroxyl group instead of an aldehyde group at the eighth carbon.
8-Carboxylinalool: This compound has a carboxyl group at the eighth carbon.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and carboxyl counterparts .
Vergleich Mit ähnlichen Verbindungen
Linalool: The parent compound with a hydroxyl group.
Linalyl acetate: An ester derivative of linalool.
8-Hydroxylinalool: An alcohol derivative.
8-Carboxylinalool: A carboxylic acid derivative.
Eigenschaften
CAS-Nummer |
54664-89-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
6-hydroxy-2,6-dimethylocta-2,7-dienal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3 |
InChI-Schlüssel |
HRVZNWRZLYDLBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


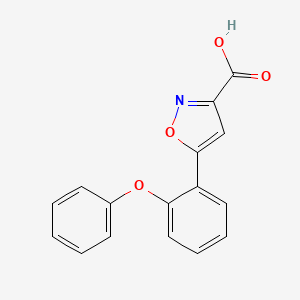
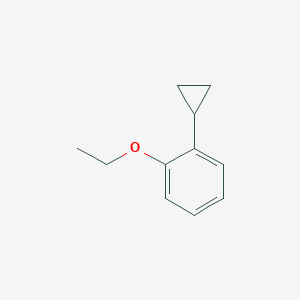
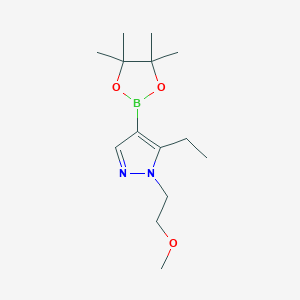

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
